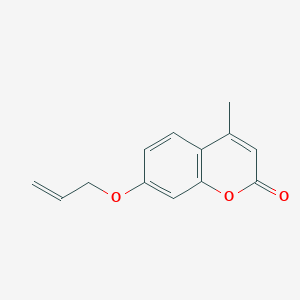

7-(Allyloxy)-4-methyl-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-prop-2-enoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-6-15-10-4-5-11-9(2)7-13(14)16-12(11)8-10/h3-5,7-8H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCBOQQZRISLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286051 | |

| Record name | 7-(Allyloxy)-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3993-57-5 | |

| Record name | NSC43576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(Allyloxy)-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Allyloxy 4 Methyl 2h Chromen 2 One

Established Synthetic Routes to the Core Chromen-2-one Scaffold

The formation of the key intermediate, 7-hydroxy-4-methyl-2H-chromen-2-one (also known as 4-methylumbelliferone), is most commonly accomplished via acid-catalyzed condensation reactions.

The Pechmann condensation is a widely employed and efficient method for synthesizing coumarins. jetir.org This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. scispace.comyoutube.com For the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one, resorcinol (B1680541) (a 1,3-benzenediol) is reacted with ethyl acetoacetate (B1235776). slideshare.netsathyabama.ac.in

| Catalyst | Reactants | Temperature | Time | Yield | Reference(s) |

| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to Room Temp. | Not specified | Excellent | jetir.org |

| Polyphosphoric Acid (PPA) | Resorcinol, Ethyl acetoacetate | Not specified | 20-25 minutes | - | slideshare.net |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 110°C | 100 minutes | ~95% | scispace.com |

| Oxalic Acid | Resorcinol, Ethyl acetoacetate | Reflux | Not specified | - | sathyabama.ac.in |

This table is interactive and allows for sorting and filtering of data.

The Knoevenagel condensation represents another important route for C=C bond formation in organic synthesis and can be applied to the preparation of coumarins. nih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound (like malonic acid or its esters) with an aldehyde or ketone, catalyzed by a weak base such as piperidine (B6355638) or pyridine. nih.govyoutube.com For coumarin (B35378) synthesis, an o-hydroxybenzaldehyde is often used as the aldehyde component. nih.govresearchgate.net The initial condensation product undergoes a subsequent intramolecular cyclization (esterification) to form the lactone ring of the coumarin scaffold. While the Knoevenagel condensation is a versatile method for producing a variety of coumarin derivatives, the Pechmann condensation is more frequently cited for the specific, high-yield synthesis of the 7-hydroxy-4-methyl-2H-chromen-2-one precursor. researchgate.netsemanticscholar.org

Regioselective Allylation Strategies for the 7-Position

Once the 7-hydroxy-4-methyl-2H-chromen-2-one scaffold is obtained, the final step is the introduction of the allyl group at the 7-position. This is achieved through a regioselective etherification of the phenolic hydroxyl group.

The most common and straightforward method for this transformation is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves treating the precursor, 7-hydroxy-4-methyl-2H-chromen-2-one, with an allyl halide, typically allyl bromide. The reaction proceeds by deprotonation of the weakly acidic phenolic hydroxyl group with a base, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the desired ether linkage.

The efficiency and yield of the allylation reaction are highly dependent on the chosen reaction conditions. Key parameters that are optimized include the choice of base, solvent, and reaction temperature.

Bases: A moderately strong base is required to deprotonate the phenolic hydroxyl without causing unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is widely used for this purpose.

Solvents: The reaction is typically conducted in a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. Acetone (B3395972) and dimethylformamide (DMF) are common choices.

Temperature: Elevated temperatures are generally required to drive the reaction to completion in a reasonable timeframe. Reflux temperatures, often between 50°C and 100°C, are frequently employed.

Systematic optimization of these conditions allows for high yields of 7-(Allyloxy)-4-methyl-2H-chromen-2-one, often exceeding 80-90%.

| Base | Solvent | Temperature | Time | Yield | Reference(s) |

| K₂CO₃ | Acetone | 50–56°C (Reflux) | 16 hours | 82–95% | |

| K₂CO₃ | DMF | 80–100°C (Reflux) | 4–6 hours | - |

This table is interactive and allows for sorting and filtering of data.

Advanced Synthetic Approaches to this compound

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the allylation reaction. By leveraging rapid dielectric heating, the reaction of 7-hydroxy-4-methylcoumarin with allyl bromide in the presence of potassium carbonate and acetone can be completed in as little as 10 minutes at 100°C, achieving yields of 93-95%. This represents a significant reduction in reaction time and energy usage compared to conventional heating methods.

Phase-Transfer Catalysis (PTC): This technique involves the use of a phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG), to facilitate the reaction between reactants located in different phases (e.g., a solid base and a substrate dissolved in an organic solvent). This method can enhance reaction rates and may allow for milder conditions.

Continuous Flow Reactors: For larger-scale industrial applications, continuous flow reactors offer advantages over batch processing. These systems provide enhanced heat and mass transfer, which can reduce reaction times for the allylation step to 4-6 hours and allow for more efficient process control.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This approach has been successfully applied to the synthesis of coumarin derivatives, including the precursor for this compound.

The initial step, the Pechmann condensation of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin, is significantly enhanced by microwave irradiation. nih.gov This method is noted for being a rapid, efficient, and solvent-free one-pot synthesis. nih.gov The use of catalysts such as FeF₃ under microwave conditions has been shown to provide high yields in shorter reaction times. nih.gov Optimization studies have determined that the power of the microwave irradiation is a critical factor, with 450 W being identified as optimal in one study to maximize yield and minimize reaction time. nih.gov

Further research into the microwave-assisted Pechmann condensation has explored the efficacy of various catalysts under solvent-free conditions. Fly ash, a byproduct from thermal power stations, has been utilized as an economical and effective catalyst. derpharmachemica.com The optimization of reaction conditions using fly ash is detailed in the table below.

| Entry | Catalyst Mol % | Yield % |

|---|---|---|

| 1 | 0 | -- |

| 2 | 5 | Trace |

| 3 | 10 | 40% |

| 4 | 15 | 59% |

| 5 | 20 | 98% |

| 6 | 25 | 93% |

| 7 | 30 | 88% |

Table 1: Optimization of fly ash catalyst concentration for the synthesis of 7-hydroxy-4-methylcoumarin under microwave irradiation (300W). derpharmachemica.com

The second step in the synthesis is the O-allylation of 7-hydroxy-4-methylcoumarin, a reaction analogous to the Williamson ether synthesis. tsijournals.com While specific studies on the microwave-assisted O-allylation of this particular coumarin are not extensively detailed, the principles of MAOS applied to Williamson ether synthesis are well-established. tsijournals.comsacredheart.edu Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields. sacredheart.edu For instance, the alkylation of similar hydroxycoumarins with propargyl bromide has been successfully achieved under microwave conditions. These protocols typically involve reacting the hydroxycoumarin with an allyl halide (like allyl bromide) in the presence of a base such as potassium carbonate, often in a solvent like acetone or under solvent-free conditions. nih.gov The application of microwave energy facilitates rapid heating, leading to a significant acceleration of this SN2 reaction.

Green Chemistry Approaches in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been a target for the application of these principles, focusing on both the initial Pechmann condensation and the subsequent allylation step.

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Many modern protocols for the synthesis of 7-hydroxy-4-methylcoumarin are performed under solvent-free conditions, often coupled with microwave irradiation. derpharmachemica.comscispace.com This approach not only minimizes environmental impact but also simplifies product work-up. wordpress.com

The use of heterogeneous, reusable catalysts is another cornerstone of green chemistry. In the Pechmann condensation step, traditional acid catalysts like sulfuric acid have been replaced with more environmentally benign alternatives. Solid acid catalysts such as Amberlyst-15, a sulfonic acid ion-exchange resin, have proven to be highly efficient and recyclable for the synthesis of 7-hydroxy-4-methylcoumarin under solvent-free conditions, achieving yields up to 95%. scispace.comresearchgate.netscispace.com The catalyst can be recovered and reused multiple times without a significant loss of activity. scispace.com Other solid catalysts like nano-crystalline sulfated-zirconia and fly ash have also been employed effectively. derpharmachemica.comwordpress.com

| Entry | Catalyst (g) | Time (min) | Yield % |

|---|---|---|---|

| 1 | 0.05 | 180 | 60 |

| 2 | 0.1 | 120 | 75 |

| 3 | 0.2 | 60 | 95 |

| 4 | 0.3 | 60 | 95 |

Table 2: Effect of Amberlyst-15 quantity on the Pechmann condensation of resorcinol with ethyl acetoacetate at 110°C under solvent-free conditions. scispace.com

Ultrasound-assisted organic synthesis represents another green technological advancement. The application of ultrasonic irradiation can promote chemical reactions by generating localized high pressures and temperatures through acoustic cavitation. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various coumarin derivatives, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions, often at room temperature, thus making the process more energy-efficient. mdpi.comscirp.org

For the O-allylation step, phase-transfer catalysis (PTC) offers a green alternative to conventional methods. PTC can enhance reaction rates and yields in multiphase systems, often eliminating the need for hazardous, anhydrous solvents and strong bases. crdeepjournal.org This methodology is efficient for O-alkylation reactions, using catalysts like tetra-n-butylammonium bromide (TBAB) to facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where it reacts with the alkyl halide. tsijournals.com

Chemical Reactivity and Transformation Studies of 7 Allyloxy 4 Methyl 2h Chromen 2 One

Oxidation Reactions

The allyloxy group in 7-(allyloxy)-4-methyl-2H-chromen-2-one is susceptible to various oxidative transformations, primarily targeting the carbon-carbon double bond. These reactions are fundamental in converting the allyl group into more complex or alternative functional groups, such as epoxides and aldehydes.

The epoxidation of the terminal double bond of the allyloxy group represents a common and predictable transformation. This reaction converts the alkene into a reactive three-membered oxirane ring, yielding 4-methyl-7-((oxiran-2-yl)methoxy)-2H-chromen-2-one. This epoxide is a valuable intermediate for further synthesis, as the ring can be opened by various nucleophiles.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are standard reagents for this transformation. masterorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH2Cl2) at or below room temperature. To prevent the acid-catalyzed rearrangement of the resulting sensitive epoxide, a buffer like sodium bicarbonate (NaHCO3) is often employed. Alternatively, transition metal-catalyzed epoxidation using hydroperoxides can also be effective for aryl allyl ethers. google.com

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| m-CPBA | Dichloromethane (CH2Cl2) | 0°C to room temperature, often with NaHCO3 buffer | 4-methyl-7-((oxiran-2-yl)methoxy)-2H-chromen-2-one |

| Hydrogen Peroxide / Transition Metal Catalyst | Various organic solvents | Varies with catalyst system | 4-methyl-7-((oxiran-2-yl)methoxy)-2H-chromen-2-one |

Oxidative cleavage of the allyl double bond provides a direct route to aldehyde intermediates. Ozonolysis is the most common and efficient method for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction involves treating the compound with ozone (O3) at low temperatures, typically -78°C, in a solvent such as dichloromethane or methanol. This process forms a primary ozonide, which rearranges to a more stable ozonide intermediate.

Subsequent workup of the ozonide determines the final product. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc metal with water, cleaves the ozonide to yield the aldehyde, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetaldehyde, along with formaldehyde (B43269) from the terminal carbon of the original double bond. masterorganicchemistry.com This method preserves the aldehyde functionality without over-oxidation.

| Step 1 Reagent | Step 2 Reagent (Workup) | Typical Conditions | Product |

|---|---|---|---|

| Ozone (O3) | Dimethyl Sulfide (DMS) | -78°C in CH2Cl2 or MeOH, followed by addition of DMS | 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetaldehyde |

| Ozone (O3) | Zinc (Zn) / Water (H2O) | -78°C in CH2Cl2 or MeOH, followed by addition of Zn/H2O | 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetaldehyde |

Reduction Reactions

Reduction reactions of the allyloxy moiety can be directed to either convert the alkene into an alcohol or fully saturate it to an alkane. These transformations provide pathways to propanol (B110389) and propyl derivatives of the parent coumarin (B35378), respectively.

The conversion of the terminal alkene of the allyloxy group to a primary alcohol is achieved through hydroboration-oxidation. This two-step process provides an anti-Markovnikov addition of water across the double bond, selectively forming the terminal alcohol. masterorganicchemistry.comlibretexts.org

In the first step, the compound reacts with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), where the boron atom adds to the less substituted carbon of the alkene. masterorganicchemistry.com The resulting organoborane intermediate is then oxidized in the second step using alkaline hydrogen peroxide (H2O2, NaOH). This sequence yields 7-(3-hydroxypropoxy)-4-methyl-2H-chromen-2-one with high regioselectivity. thieme-connect.de

| Step 1 Reagent | Step 2 Reagent (Oxidation) | Typical Conditions | Product |

|---|---|---|---|

| BH3·THF | H2O2, NaOH | Step 1 in THF; Step 2 aqueous workup | 7-(3-hydroxypropoxy)-4-methyl-2H-chromen-2-one |

Complete saturation of the allylic double bond to form an alkane (propyl) derivative is most commonly accomplished via catalytic hydrogenation. masterorganicchemistry.com This reaction involves treating the substrate with hydrogen gas (H2) in the presence of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C). researchgate.net

The reaction is usually performed in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere (from a balloon to several atmospheres of pressure). reddit.com The catalyst facilitates the syn-addition of two hydrogen atoms across the double bond, converting the allyloxy group into a propoxy group to give 4-methyl-7-propoxy-2H-chromen-2-one. This method is highly efficient and generally does not affect the aromatic coumarin core or the lactone carbonyl under standard conditions. organic-chemistry.org

| Reagents | Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Hydrogen (H2) | 10% Pd/C | Ethanol or Ethyl Acetate | Room temperature, 1 atm H2 | 4-methyl-7-propoxy-2H-chromen-2-one |

Substitution Reactions Involving the Allyloxy Moiety

The allyloxy group is a key participant in one of the most important intramolecular substitution reactions in aromatic chemistry: the Claisen rearrangement. This researchgate.netresearchgate.net-sigmatropic rearrangement involves the thermal or Lewis acid-catalyzed migration of the allyl group from the oxygen atom to an ortho-position on the aromatic ring, forming a new carbon-carbon bond. organic-chemistry.orgnrochemistry.comwikipedia.org

For this compound, the rearrangement typically occurs with high regioselectivity. researchgate.net When heated in a high-boiling solvent like N,N-dimethylaniline, the allyl group migrates preferentially to the C8 position, which is sterically accessible and electronically activated, to form 8-allyl-7-hydroxy-4-methyl-2H-chromen-2-one. This selectivity is a common feature for 7-allyloxycoumarins.

The reaction rate can be significantly accelerated by the use of Lewis acids such as boron trichloride (B1173362) (BCl3) or aluminum chloride (AlCl3), which allow the rearrangement to proceed at lower temperatures. princeton.edu In some cases, Lewis acid catalysis can alter the regioselectivity. For instance, by first opening the coumarin lactone ring to form a coumaric acid derivative, a boron halide-catalyzed rearrangement can favor the formation of the linear 6-allyl-7-hydroxycoumarin isomer after relactonization. rsc.org

| Reaction Type | Conditions | Major Product | Notes |

|---|---|---|---|

| Thermal Rearrangement | Heat in high-boiling solvent (e.g., N,N-dimethylaniline) | 8-allyl-7-hydroxy-4-methyl-2H-chromen-2-one | Highly selective for the angular C8 isomer. |

| Lewis Acid-Catalyzed Rearrangement | BCl3 or BBr3 at lower temperatures | Can favor 6-allyl-7-hydroxy-4-methyl-2H-chromen-2-one (via intermediate) | Reaction proceeds via ring-opened coumaric acid derivative to achieve linear regioselectivity. rsc.org |

Nucleophilic Substitutions

The allyloxy group at the 7-position of the coumarin ring can be cleaved under certain conditions, which represents a form of nucleophilic substitution at the allylic carbon. This O-deallylation reaction is a common strategy to deprotect the hydroxyl group, yielding 7-hydroxy-4-methylcoumarin. This transformation is typically achieved using palladium-based catalysts.

One efficient method involves the use of 10% palladium on charcoal (Pd/C) in combination with a hydrogen donor like ammonium (B1175870) formate. researchgate.net This system facilitates the cleavage of the allyl ether bond under mild conditions. The reaction is selective for the deprotection of phenolic allyl ethers over alcoholic allyl ethers and is compatible with various other functional groups. researchgate.net Another approach for the cleavage of allyl ethers involves treatment with tert-butyllithium (B1211817) in n-pentane at low temperatures, which proceeds via a likely SN2' mechanism. organic-chemistry.org

These deallylation reactions are crucial as they provide access to the versatile 7-hydroxy-4-methylcoumarin intermediate, which can then be used in a multitude of other synthetic applications.

Transformations to Thio-Analogs (e.g., 7-(allylthio)-4-methyl-2H-chromen-2-one)

The direct conversion of this compound to its thio-analog, 7-(allylthio)-4-methyl-2H-chromen-2-one, is not a commonly reported single-step transformation. The synthesis of such thio-analogs typically proceeds via a multi-step sequence starting from the corresponding hydroxyl-coumarin.

The initial step would be the O-deallylation of this compound to produce 7-hydroxy-4-methylcoumarin, as described in the previous section. Subsequently, the hydroxyl group is converted to a thiol. A common method to achieve this is through the Newman-Kwart rearrangement. This involves reacting the 7-hydroxy-4-methylcoumarin with a dimethylthiocarbamoyl chloride, followed by a thermal rearrangement to the corresponding S-aryl dimethylcarbamothioate. Hydrolysis of this intermediate then yields the 7-mercapto-4-methylcoumarin.

Finally, the resulting thiol can be S-allylated using an allyl halide, such as allyl bromide, in the presence of a base to furnish the desired 7-(allylthio)-4-methyl-2H-chromen-2-one.

Rearrangement Reactions

Claisen Rearrangement to Allyl-Hydroxycoumarins

The Claisen rearrangement is a significant and well-studied reaction of this compound. This uchicago.eduuchicago.edu-sigmatropic rearrangement involves the thermal conversion of the allyl aryl ether to an ortho-allyl phenol (B47542). When 7-(allyloxy)-4-methylcoumarin is heated in a high-boiling solvent such as N,N-diethylaniline or ethylene (B1197577) glycol, it rearranges to form 8-allyl-7-hydroxy-4-methylcoumarin.

This reaction is a powerful tool for carbon-carbon bond formation on the coumarin nucleus, specifically at the C8 position. The resulting 8-allyl-7-hydroxycoumarin is a key intermediate for the synthesis of more complex heterocyclic systems.

| Reactant | Product | Reaction Conditions | Yield (%) |

| 7-(Allyloxy)-4-methylcoumarin | 8-Allyl-7-hydroxy-4-methylcoumarin | Refluxing ethylene glycol, 9 h | 80 |

Data compiled from research findings. uchicago.edu

Ring-Closing Metathesis (RCM) for Annulated Systems (e.g., Oxepinocoumarins)

Ring-closing metathesis (RCM) is a powerful reaction for the construction of cyclic systems, and it has been successfully applied to derivatives of this compound to create annulated coumarin structures. The substrate for RCM is typically prepared by first performing a Claisen rearrangement to yield 8-allyl-7-hydroxy-4-methylcoumarin, followed by the introduction of another allyl group via O-allylation of the newly formed hydroxyl group. This results in the formation of 8-allyl-7-(allyloxy)-4-methylcoumarin.

This di-allyl substituted coumarin can then undergo an intramolecular RCM reaction in the presence of a ruthenium catalyst, such as Grubbs' catalyst. This reaction leads to the formation of a seven-membered oxepine ring fused to the coumarin core, resulting in a dihydrooxepino[2,3-h]chromen-2-one system, also known as an oxepinocoumarin. uchicago.edu The efficiency of the RCM reaction can be dependent on the catalyst loading and reaction temperature. uchicago.edu

| Precursor | Product | Catalyst | Conditions | Yield (%) |

| 8-Allyl-7-(allyloxy)-4-methylcoumarin | 4-Methyl-8,11-dihydro-2H-oxepino[2,3-h]chromen-2-one | Grubbs' Catalyst | CH2Cl2, room temperature | 90 |

Data based on reported synthetic routes. uchicago.edu

Functionalization of the Allyl Group

Cycloaddition Reactions (e.g., [3+2] Cycloaddition for Isoxazole (B147169) Formation)

The allyl group of this compound serves as a dipolarophile in [3+2] cycloaddition reactions, providing a route to novel heterocyclic systems appended to the coumarin scaffold. A notable example is the reaction with nitrile oxides to form isoxazole rings. mdpi.com

The 1,3-dipolar cycloaddition of a nitrile oxide, which can be generated in situ from an aldoxime, with the carbon-carbon double bond of the allyl group leads to the formation of a 2-isoxazoline ring. This reaction is a valuable method for constructing five-membered heterocycles. nih.gov The subsequent isoxazoline (B3343090) ring can sometimes be oxidized to the corresponding isoxazole.

While specific examples detailing the [3+2] cycloaddition directly on this compound are not extensively documented, the general reactivity of allyl ethers in such cycloadditions is well-established. The synthesis of coumarin-isoxazole hybrids often utilizes this type of reaction, highlighting its applicability in functionalizing the allyl moiety of allyloxycoumarins. mdpi.comnih.gov

| Reactants | Product Type | Reaction Type |

| This compound + Nitrile Oxide | Coumarin-isoxazoline hybrid | [3+2] Cycloaddition |

This table represents a potential reaction based on established cycloaddition principles.

Modifications for Hybrid Molecule Construction

The scaffold of this compound serves as a versatile platform for the synthesis of complex hybrid molecules. The reactivity of both the allyloxy group and the coumarin core allows for a variety of chemical transformations aimed at linking this coumarin derivative with other pharmacologically relevant moieties. Key strategies employed for this purpose include the Claisen rearrangement of the allyl group, "click" chemistry, and the formation of coumarin-chalcone hybrids.

One of the primary transformations of the allyloxy group is the Claisen rearrangement. This reaction typically involves heating this compound, which leads to the migration of the allyl group from the oxygen atom to the C-8 position of the coumarin ring, yielding 8-allyl-7-hydroxy-4-methylcoumarin. researchgate.net This rearrangement is highly regioselective. researchgate.net The newly formed hydroxyl group at the C-7 position and the terminal double bond of the C-8 allyl group become reactive handles for further functionalization and linkage to other molecular scaffolds. For instance, the phenolic hydroxyl group can be used to form ether or ester linkages, while the allyl group's double bond can participate in various addition reactions.

Another significant application of this compound in hybrid molecule construction involves its conversion into precursors for "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis of coumarin-triazole hybrids often utilizes this approach. nih.goviyte.edu.tr For example, the starting material 7-hydroxy-4-methylcoumarin can be propargylated to introduce a terminal alkyne. This propargylated coumarin can then react with various organic azides to form a stable 1,2,3-triazole ring, effectively linking the coumarin scaffold to another molecule. nih.gov This methodology provides an efficient route to a diverse library of coumarin-triazole hybrids. nih.govacu.edu.in

Furthermore, the core structure derived from this compound is instrumental in synthesizing coumarin-chalcone hybrids. rsc.orgfrontiersin.orgresearchgate.net Chalcones, which are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are known for their biological activities. Hybrid molecules combining coumarin and chalcone (B49325) moieties have been synthesized to explore potentially synergistic or novel properties. nih.gov The synthesis often involves the Claisen-Schmidt condensation between a coumarin derivative bearing an acetyl group and a substituted aromatic aldehyde. frontiersin.orgresearchgate.net While not a direct reaction of the allyloxy group, the underlying 4-methylcoumarin (B1582148) structure is a common starting point for creating the necessary acetylcoumarin intermediate. frontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, also offer a powerful tool for modifying the coumarin scaffold to build hybrid molecules. researchgate.netresearchgate.net These reactions allow for the formation of carbon-carbon bonds between the coumarin ring (often activated as a triflate or tosylate) and various aryl or heteroaryl boronic acids, enabling the direct linkage of diverse cyclic systems to the coumarin core. researchgate.netresearchgate.net

Table 1: Summary of Reactions for Hybrid Molecule Construction

| Reaction Type | Key Reagent/Condition | Intermediate/Product | Hybrid Molecule Type |

|---|---|---|---|

| Claisen Rearrangement | Heating (e.g., in N,N-diethylaniline) | 8-allyl-7-hydroxy-4-methylcoumarin | Precursor for further functionalization |

| Click Chemistry (CuAAC) | Propargylation, Organic Azide (B81097), CuSO₄, Sodium Ascorbate | 1,2,3-triazole linked coumarin | Coumarin-Triazole Hybrids |

| Claisen-Schmidt Condensation | Acetylcoumarin derivative, Aromatic aldehyde, Base (e.g., piperidine) | α,β-unsaturated carbonyl system | Coumarin-Chalcone Hybrids |

| Suzuki Cross-Coupling | Coumarin-tosylate, Arylboronic acid, Palladium catalyst | 4-arylcoumarin | Biaryl Hybrids |

Derivatization Strategies and Analog Design Based on 7 Allyloxy 4 Methyl 2h Chromen 2 One

Modification of the 7-Allyloxy Moiety

Alterations of the Alkyl Chain Length and Saturation

A common strategy for modifying the 7-allyloxy moiety involves varying the length and saturation of the alkyl chain. This is typically achieved by reacting the precursor, 7-hydroxy-4-methylcoumarin, with different alkyl halides in the presence of a base. For instance, a series of 7-alkoxy-4-methylcoumarins can be synthesized using alkyl bromides of varying lengths. This approach allows for a systematic investigation of how chain length impacts the molecule's properties.

Similarly, the saturation of the side chain can be altered. While the parent compound features an unsaturated allyl group, analogous compounds with saturated alkyl chains, such as a propoxy group, can be synthesized. These saturated derivatives provide a basis for understanding the role of the double bond in the allyloxy group. The synthesis of these analogs generally involves the reaction of 7-hydroxy-4-methylcoumarin with the corresponding saturated alkyl halide.

| Derivative | Modifying Reagent | Key Reaction Type | Reference |

|---|---|---|---|

| 7-Alkoxy-4-methylcoumarins | Alkyl bromides (varying chain lengths) | Williamson ether synthesis | |

| 7-Propoxy-4-methylcoumarin | n-Propyl bromide | Williamson ether synthesis | N/A |

Introduction of Halogenated Allyloxy Groups (e.g., beta-chloroallyloxy)

The introduction of halogen atoms into the allyloxy side chain represents another avenue for derivatization. While specific examples for the direct synthesis of a beta-chloroallyloxy derivative of 7-(allyloxy)-4-methyl-2H-chromen-2-one are not extensively detailed in the reviewed literature, the general reactivity of the allyl group suggests plausible synthetic routes. For example, the addition of hypohalous acids or other halogenating agents across the double bond of the allyloxy group could potentially yield halogenated analogs. Further research is needed to establish optimized protocols for such transformations.

Incorporation of Heteroatom-Containing Allyloxy Analogs

The incorporation of heteroatoms, such as nitrogen or oxygen, into the allyloxy side chain can lead to derivatives with significantly altered properties, including solubility and potential for hydrogen bonding. One approach to introduce a nitrogen atom is through the synthesis of azido-functionalized intermediates. For example, the reaction of a tosylated or mesylated derivative of 7-(3-hydroxypropoxy)-4-methyl-2H-chromen-2-one with sodium azide (B81097) would yield a 7-(3-azidopropoxy)-4-methyl-2H-chromen-2-one. This azido (B1232118) derivative can then be reduced to the corresponding amine or used in "click chemistry" reactions to introduce a wide variety of other functionalities.

Another strategy involves the introduction of an epoxide ring. The reaction of this compound with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would yield 7-(2,3-epoxypropoxy)-4-methyl-2H-chromen-2-one. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles, such as amines or alcohols, to introduce a range of heteroatom-containing side chains.

Substitutions on the Chromen-2-one Ring System

In addition to modifying the 7-allyloxy moiety, the chromen-2-one ring system itself offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties.

Alterations at the 4-Methyl Position

The methyl group at the 4-position of the coumarin (B35378) ring is amenable to various chemical transformations. A notable modification is its oxidation to a formyl group. This can be achieved by reacting this compound with selenium dioxide in a suitable solvent like xylene. The resulting 7-(allyloxy)-4-formyl-2H-chromen-2-one is a valuable intermediate for further derivatization, such as the formation of Schiff bases or other condensation products.

Another potential alteration at the 4-position involves its bromination. The use of N-bromosuccinimide (NBS) can lead to the formation of 4-(bromomethyl)-7-(allyloxy)-2H-chromen-2-one. This brominated derivative serves as a reactive intermediate for the introduction of various nucleophiles at the 4-methyl position.

| Derivative | Reagent | Reaction Type | Reference |

|---|---|---|---|

| 7-(Allyloxy)-4-formyl-2H-chromen-2-one | Selenium dioxide (SeO2) | Oxidation | |

| 4-(Bromomethyl)-7-(allyloxy)-2H-chromen-2-one | N-Bromosuccinimide (NBS) | Radical bromination |

Introduction of Substituents at Other Ring Positions (e.g., C-8, C-6)

The aromatic ring of the chromen-2-one nucleus can be functionalized at several positions, with the C-6 and C-8 positions being particularly susceptible to electrophilic substitution.

Nitration of the parent compound, 7-hydroxy-4-methylcoumarin, using a mixture of concentrated nitric and sulfuric acids can lead to the introduction of a nitro group at either the C-6 or C-8 position, depending on the reaction conditions. Subsequent allylation of these nitro-derivatives would yield 7-(allyloxy)-4-methyl-6-nitro-2H-chromen-2-one and 7-(allyloxy)-4-methyl-8-nitro-2H-chromen-2-one. The nitro groups can then be reduced to amino groups, which serve as handles for further functionalization.

Bromination of the coumarin ring is another common modification. Reaction of 7-hydroxy-4-methylcoumarin with brominating agents can introduce bromine atoms at the C-6 and C-8 positions. These halogenated intermediates can then be allylated to produce the corresponding 7-(allyloxy) derivatives.

A more intricate method to introduce a substituent at the C-8 position involves the Claisen rearrangement of this compound. Heating the compound, often in a high-boiling solvent like N,N-dimethylaniline, can induce a-sigmatropic rearrangement, leading to the formation of 8-allyl-7-hydroxy-4-methyl-2H-chromen-2-one. This reaction effectively transfers the allyl group from the oxygen at the 7-position to the carbon at the 8-position.

| Derivative | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| 7-(Allyloxy)-4-methyl-6-nitro-2H-chromen-2-one | Nitration followed by allylation | 7-Hydroxy-4-methyl-6-nitro-2H-chromen-2-one | |

| 7-(Allyloxy)-4-methyl-8-nitro-2H-chromen-2-one | Nitration followed by allylation | 7-Hydroxy-4-methyl-8-nitro-2H-chromen-2-one | |

| 6-Bromo-7-(allyloxy)-4-methyl-2H-chromen-2-one | Bromination followed by allylation | 6-Bromo-7-hydroxy-4-methyl-2H-chromen-2-one | |

| 8-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one | Claisen rearrangement | This compound | N/A |

Hybrid Molecule Conjugation

The conjugation of this compound, or its direct precursor 7-hydroxy-4-methylcoumarin, with other bioactive moieties is a prominent strategy in medicinal chemistry. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities by combining the pharmacophoric features of each constituent scaffold.

Attachment of Triazole Moieties

The 1,2,3-triazole ring is a valued pharmacophore due to its favorable chemical properties and ability to engage in various biological interactions. A common strategy to synthesize coumarin-triazole hybrids involves modifying the 7-position of the coumarin nucleus.

The synthesis typically begins with the precursor 7-hydroxy-4-methylcoumarin. The hydroxyl group is alkylated using a reagent like propargyl bromide to introduce a terminal alkyne, forming 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one. This alkyne-functionalized coumarin serves as a versatile intermediate. Subsequently, it can be coupled with a variety of organic azides through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to yield the desired 1,2,3-triazole-linked hybrid molecule. nih.gov This method allows for the introduction of diverse substituents onto the triazole ring, enabling the creation of a library of compounds for biological screening. nih.gov

Another approach involves preparing coumarin hydrazides, which are then cyclized to form 1,2,4-triazole (B32235) rings. nih.gov For instance, a coumarin ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide, which is further processed and cyclized to yield a 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-substituted coumarin. nih.gov

| Hybrid Molecule Structure | Synthetic Precursors | Key Reaction |

|---|---|---|

| 7-((1-Aryl-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one | 7-(Prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one and an organic azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,8-dimethyl-2H-chromen-2-one | 4-(Chloromethyl)-6,8-dimethylcoumarin and 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | Nucleophilic Substitution |

| 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-7-methoxy-2H-chromen-2-one | 7-Methoxy-2-oxo-2H-chromene-3-carbohydrazide and Carbon Disulfide | Cyclization Reaction |

Integration with Other Pharmacophoric Scaffolds (e.g., Aziridines, Indolines, Benzodiazepines)

The coumarin nucleus can be conjugated with a wide array of other heterocyclic systems to generate novel chemical entities.

Aziridines: A synthetic route to coumarin-aziridine hybrids involves the nucleophilic ring-opening of an activated aziridine (B145994). nih.gov The anion of 7-hydroxy-4-methylcoumarin, generated by a base such as sodium methoxide (B1231860) or potassium carbonate, acts as a nucleophile. nih.gov This anion attacks one of the carbon atoms of an N-benzoyl- or N-sulfonylaziridine ring, leading to the opening of the strained three-membered ring and the formation of a new carbon-oxygen bond, linking the coumarin and the amidoethyl side chain. nih.gov

Indolines/Indoles: The indole (B1671886) scaffold is another privileged structure in drug discovery. Hybrid molecules incorporating both coumarin and indole motifs have been synthesized. researchgate.net For example, complex hybrids can be constructed where a triazole ring acts as a linker between the coumarin and indole moieties. This is achieved by reacting a coumarin derivative bearing an alkyne or azide function with an indole derivative carrying the complementary azide or alkyne function via click chemistry. researchgate.net

Benzodiazepines: Novel hybrid structures containing both coumarin and benzodiazepine (B76468) rings have been developed. researchgate.net The synthesis can be achieved through a cyclocondensation reaction. For instance, a coumarin-containing β-keto-ester, such as ethyl 3-(7-[diethylamino]-2-oxo-2H-chromen-3-yl)-3-oxopropanoate, can be reacted with substituted 1,2-diaminobenzene derivatives. researchgate.net Under acidic catalysis (e.g., p-toluenesulfonic acid), this reaction leads to the formation of the seven-membered benzodiazepine ring fused to the benzene (B151609) ring, with the coumarin moiety attached as a substituent. researchgate.net

| Pharmacophore | General Synthetic Strategy | Key Intermediate |

|---|---|---|

| Aziridine | Nucleophilic ring-opening of an activated aziridine by the coumarin hydroxyl group. nih.gov | 7-hydroxy-4-methylcoumarin anion |

| Indole | Click chemistry coupling of alkyne/azide-functionalized coumarin and indole derivatives. researchgate.net | Azido- or alkynyl-coumarin |

| Benzodiazepine | Cyclocondensation of a coumarin β-keto-ester with 1,2-diaminobenzene derivatives. researchgate.net | Coumarin-3-yl-3-oxopropanoate |

Design of Schiff Bases and Amidrazones

Schiff Bases: The design of coumarin-based Schiff bases often starts with the functionalization of the 7-hydroxy-4-methylcoumarin core. A crucial intermediate is 8-formyl-7-hydroxy-4-methylcoumarin, which is typically synthesized via the Duff reaction or Vilsmeier-Haack formylation of 7-hydroxy-4-methylcoumarin. researchgate.netdergipark.org.tr The resulting aldehyde group at the C8 position is then available for condensation reactions. The reaction of this aldehyde with a primary amine (aromatic or aliphatic) under reflux in a suitable solvent like ethanol (B145695) leads to the formation of a Schiff base, characterized by the azomethine (-C=N-) linkage. connectjournals.com This synthetic route provides a straightforward method for conjugating a wide variety of amine-containing molecules to the coumarin scaffold at the position adjacent to the hydroxyl/allyloxy group. connectjournals.com

Amidrazones: The synthesis of coumarin-based amidrazones has been explored as a strategy to create derivatives with potential antitumor activity. nih.govmdpi.com A representative synthetic pathway starts with 7-amino-4-methylcoumarin. This precursor is first converted to a diazonium salt, which then reacts to form an N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride intermediate. mdpi.com This hydrazonoyl chloride is a key building block that can subsequently react with various cyclic secondary amines, such as substituted piperazines, via nucleophilic substitution to afford the final N1-(coumarin-7-yl)amidrazone products. nih.govmdpi.com This strategy effectively attaches the amidrazone functionality directly to the 7-position of the coumarin ring. mdpi.com

| Derivative Type | Key Starting Material | Key Reaction | Resulting Linkage/Moiety |

|---|---|---|---|

| Schiff Base | 8-Formyl-7-hydroxy-4-methylcoumarin | Condensation with a primary amine. connectjournals.com | Azomethine (-CH=N-R) |

| Amidrazone | 7-Amino-4-methylcoumarin | Reaction of a hydrazonoyl chloride intermediate with an amine. mdpi.com | Amidrazone |

Mechanistic Investigations of Chemical Transformations Involving 7 Allyloxy 4 Methyl 2h Chromen 2 One

Elucidation of Reaction Pathways for Allylation and Rearrangement Processes

The formation of 7-(allyloxy)-4-methyl-2H-chromen-2-one is typically achieved through a nucleophilic substitution reaction. This allylation process involves the deprotonation of the hydroxyl group of 7-hydroxy-4-methylcoumarin by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an allyl halide, like allyl bromide, to yield the target ether.

The principal rearrangement pathway for this compound is the aromatic Claisen rearrangement. quora.com This is a concerted, pericyclic reaction that proceeds through a cyclic, six-membered transition state. quora.comwikipedia.org The allyl group migrates from the ether oxygen to an ortho position on the aromatic ring (either C6 or C8). This process initially forms a non-aromatic cyclohexadienone intermediate. quora.com Subsequently, this intermediate undergoes tautomerization to restore the aromaticity of the phenolic ring, resulting in the formation of either 6-allyl-7-hydroxy-4-methylcoumarin (the linear product) or 8-allyl-7-hydroxy-4-methylcoumarin (the angular product).

Studies have shown that the direct thermal rearrangement of this compound tends to yield the angular coumarin (B35378) (the 8-allyl isomer) as the major product. A strategic alternative involves the disruption of the coumarin nucleus by treating it with sodium methoxide (B1231860). This opens the lactone ring to form a vinylogous coumaric acid derivative (a methyl cinnamate (B1238496) derivative). Rearrangement of this intermediate followed by relactonization provides a pathway to selectively form the linear 6-allyl isomer.

Catalytic Systems and Their Influence on Selectivity and Yield

Catalysts play a crucial role in directing the outcome of the Claisen rearrangement of 7-allyloxycoumarin (B186951) derivatives, influencing both reaction rates and regioselectivity. While the rearrangement can be induced thermally, this often requires high temperatures and may yield mixtures of products. wikipedia.org Lewis acids have been identified as effective catalysts that can promote the reaction under milder conditions and enhance selectivity. nih.gov

Boron halides, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), have been investigated as catalysts for the ortho-Claisen rearrangement. These Lewis acids coordinate to the oxygen atoms in the substrate, facilitating the purechemistry.orgpurechemistry.org-sigmatropic shift at lower temperatures than uncatalyzed thermal reactions.

The key influence of the catalytic system is on regioselectivity—the preferential formation of one constitutional isomer over another. In the case of 7-allyloxycoumarin derivatives, the goal is often the synthesis of the linear 6-allyl-7-hydroxycoumarin, a key intermediate for certain linear furanocoumarins. rsc.org Research has demonstrated that by first converting this compound to its corresponding methyl 4'-allyloxy-2'-methoxycinnamate and then employing a boron halide catalyst, the rearrangement can be steered to strongly favor the desired linear product.

| Reactant | Conditions | Catalyst | Product Ratio (Angular : Linear) | Reference |

|---|---|---|---|---|

| Methyl 4'-allyloxy-2'-methoxycinnamate | Thermal | None | 1.0 : 2.5 | |

| Methyl 4'-allyloxy-2'-methoxycinnamate | -20°C to Room Temp | BCl₃ / BBr₃ | 1.0 : 10.5 |

As the data indicates, the use of a boron halide catalytic system dramatically improves the regioselectivity towards the linear 6-allyl isomer compared to the uncatalyzed thermal rearrangement.

Role of Specific Reaction Conditions on Product Distribution

The distribution of products in the rearrangement of this compound is highly sensitive to the specific reaction conditions employed. Temperature, solvent, and the structure of the substrate itself are critical factors that determine the final product ratio.

Temperature: Uncatalyzed, thermal Claisen rearrangements typically require high temperatures, often above 150°C. masterorganicchemistry.com In the case of 7-allyloxycoumarin derivatives, thermal rearrangement of the intact coumarin leads primarily to the angular isomer. The use of Lewis acid catalysts allows the reaction to proceed at significantly lower temperatures, which can be crucial for preventing decomposition and improving selectivity.

Solvent Effects: In general Claisen rearrangements, polar and hydrogen-bonding solvents have been observed to accelerate the reaction rate. wikipedia.org For instance, ethanol (B145695)/water mixtures can lead to rate constants that are an order of magnitude higher than those in less polar solvents like sulfolane. wikipedia.org The choice of an appropriate solvent is therefore essential for optimizing reaction times and yields.

Substrate Modification: One of the most effective strategies for controlling the product distribution is to modify the substrate prior to the rearrangement step. As previously mentioned, disrupting the coumarin's lactone ring to form a methyl cinnamate derivative is a key tactic. Thermal rearrangement of this modified substrate shifts the product ratio to favor the linear isomer. This effect is dramatically enhanced when combined with a Lewis acid catalyst, leading to a highly regioselective synthesis of 6-allyl-7-hydroxycoumarin. This highlights that the state of the substrate (lactone ring-closed vs. ring-opened) is a dominant factor in directing the rearrangement pathway.

| Substrate | Condition | Major Product | Reference |

|---|---|---|---|

| This compound | Thermal | Angular Isomer (8-allyl) | |

| Methyl 4'-allyloxy-2'-methoxycinnamate (from ring-opening) | Thermal | Linear Isomer (6-allyl) | |

| Methyl 4'-allyloxy-2'-methoxycinnamate (from ring-opening) | BCl₃ / BBr₃ Catalysis | Linear Isomer (6-allyl) (High Selectivity) |

Spectroscopic and Advanced Analytical Characterization of 7 Allyloxy 4 Methyl 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 7-(Allyloxy)-4-methyl-2H-chromen-2-one, providing unambiguous evidence of its molecular structure.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the proton environments within the molecule. Analysis of the spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the methyl, allyloxy, and aromatic protons. researchgate.net

Key signals include a sharp singlet for the methyl group (C4-CH₃) and a complex set of signals for the allyloxy group at the C7 position. researchgate.net The aromatic protons on the coumarin (B35378) ring system present as distinct doublets and a doublet of doublets, confirming the substitution pattern. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 | d | 8.8 | H-5 |

| 6.91 - 6.87 | dd | J₁ = 8.8, J₂ = 2.4 | H-6 |

| 6.83 | d | 2.4 | H-8 |

| 6.14 | s | - | H-3 |

| 6.12 - 5.99 | m | - | -OCH₂CH =CH₂ |

| 5.48 - 5.42 | dd | J_trans = 17.1, J_gem_ = 1.4 | -OCH₂CH=CH ₂(trans) |

| 5.36 - 5.33 | dd | J_cis_ = 10.4, J_gem_ = 1.3 | -OCH₂CH=CH ₂(cis) |

| 4.61 | d | 3.8 | -OCH ₂CH=CH₂ |

| 2.40 | s | - | C4-CH₃ |

The ¹³C NMR spectrum complements the ¹H NMR data, identifying all unique carbon environments within the molecule. The spectrum for this compound shows 13 distinct signals, corresponding to the 13 carbon atoms in its structure. researchgate.net

Notable resonances include the carbonyl carbon (C-2) of the lactone ring at a characteristic downfield shift, carbons of the aromatic ring, and the carbons of the methyl and allyloxy substituents. researchgate.net The chemical shifts confirm the presence and connectivity of the functional groups. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ researchgate.net

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C-2 (C=O) |

| 161.3 | C-7 |

| 155.1 | C-8a |

| 152.5 | C-4 |

| 132.1 | -OCH₂C H=CH₂ |

| 125.5 | C-5 |

| 118.4 | -OCH₂CH=C H₂ |

| 113.6 | C-6 |

| 112.7 | C-4a |

| 111.9 | C-3 |

| 101.7 | C-8 |

| 69.2 | -OC H₂CH=CH₂ |

| 18.6 | C4-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound and to study its fragmentation behavior, which aids in structural confirmation.

In GC-MS analysis under electron ionization (EI), this compound exhibits a distinct fragmentation pattern. The mass spectrum shows a prominent molecular ion peak [M]⁺ that confirms the compound's molecular weight of 216 g/mol .

The fragmentation pattern is characterized by specific losses from the molecular ion. The most abundant peaks observed provide structural information. For instance, the loss of the allyl group is a common fragmentation pathway.

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z Value | Relative Intensity | Interpretation |

| 216 | Top Peak | Molecular Ion [M]⁺ |

| 41 | 2nd Highest | Allyl cation [C₃H₅]⁺ |

| 147 | 3rd Highest | Fragment corresponding to [M - C₄H₅O]⁺ |

ESI-HRMS is a powerful technique for determining the precise elemental composition of a molecule. For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C₁₃H₁₂O₃. This calculated exact mass can be compared to an experimentally determined value to confirm the elemental formula with high accuracy. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Theoretical Exact Mass | 216.078644241 Da |

Tandem mass spectrometry (MS-MS) provides further structural detail by analyzing the fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in an ion trap mass spectrometer.

The fragmentation of the precursor ion with m/z 217.0859 yields several characteristic product ions. The observed fragments correspond to the loss of neutral molecules and radicals from the coumarin structure, helping to confirm the identity and connectivity of the substituents.

Table 5: MS-MS Fragmentation Data for the Precursor Ion [M+H]⁺ of this compound

| Precursor Ion m/z | Product Ion m/z | Interpretation |

| 217.0859 | 189 | Loss of CO |

| 217.0859 | 177 | Loss of C₃H₄ (allene) |

| 217.0859 | 176 | Loss of C₃H₅• (allyl radical) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to the molecule's fundamental vibrational modes. The spectrum is characterized by several key absorption bands that confirm the presence of the coumarin core, the allyloxy substituent, and the methyl group.

The most prominent feature in the IR spectrum of a coumarin derivative is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). For this compound, this band is typically observed in the range of 1705-1725 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the coumarin ring.

The aromatic C=C bonds of the benzene (B151609) ring and the C=C bond of the pyrone ring give rise to a series of absorption bands in the 1620-1680 cm⁻¹ region. The allyl group introduces its own characteristic vibrations, including the C=C stretching vibration, which is also found in this region, and the stretching vibrations of the vinylic C-H bonds, typically appearing above 3000 cm⁻¹. The spectrum also contains bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkage, which are expected in the fingerprint region. Aliphatic C-H stretching from the methyl and allyl methylene (B1212753) groups are observed just below 3000 cm⁻¹.

The table below summarizes the principal infrared absorption frequencies for this compound based on data from its parent compound, 7-hydroxy-4-methyl coumarin, and known frequencies for allyl ether groups. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretching (sp²) | Aromatic & Vinylic C-H | 3000 - 3100 |

| C-H Stretching (sp³) | Methyl & Allyl CH₂ | 2850 - 3000 |

| C=O Stretching | Lactone Carbonyl | 1705 - 1725 |

| C=C Stretching | Aromatic & Pyrone Rings | 1500 - 1680 |

| C=C Stretching | Allyl Group | 1640 - 1680 |

| C-O-C Stretching | Aryl-Alkyl Ether | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) |

| C-H Bending | Methyl & Methylene | 1370 - 1470 |

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure of 7-hydroxy-4-methyl-2H-chromen-2-one reveals that the coumarin ring system is essentially planar. researchgate.net The bond lengths and angles within this fused ring system are expected to be nearly identical in the 7-allyloxy derivative, as the substitution at the 7-position has a minimal effect on the core geometry.

Key intramolecular distances in the coumarin core include the C=O bond of the lactone, which is typically around 1.21 Å. The C-O single bond within the lactone ring is longer, approximately 1.37 Å. The bond angles within the six-membered rings deviate slightly from the ideal 120° for sp² hybridized carbons, accommodating the fusion of the benzene and pyrone rings. The planarity of the system is confirmed by the small torsion angles within the rings.

The table below presents selected bond lengths and angles from the crystal structure of the parent compound, 7-hydroxy-4-methyl-2H-chromen-2-one, which are representative of the core structure of the title compound. researchgate.net

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | O1-C2 | 1.374 Å |

| Bond Length | C2=O2 | 1.212 Å |

| Bond Length | C3=C4 | 1.352 Å |

| Bond Length | C4-C10 | 1.458 Å |

| Bond Length | C4-C11 (Methyl) | 1.493 Å |

| Bond Length | C7-O3 (Hydroxy) | 1.362 Å |

| Bond Angle | C3-C4-C10 | 122.9° |

| Bond Angle | O1-C2=O2 | 117.8° |

| Bond Angle | C4-C3-C2 | 121.7° |

| Bond Angle | C9-O1-C2 | 121.9° |

The solid-state structure of coumarin derivatives is defined by both the intramolecular conformation and the intermolecular forces that dictate the crystal packing. The coumarin ring system itself is characteristically planar. researchgate.net For this compound, the primary conformational variable is the orientation of the allyloxy side chain relative to this planar core. Studies suggest that the allyloxy group tends to adopt a conformation that is largely coplanar with the coumarin ring to maximize electronic conjugation.

The crystal packing is stabilized by a network of weak intermolecular interactions. While the parent compound 7-hydroxy-4-methyl-2H-chromen-2-one features strong O—H···O hydrogen bonds, in the 7-allyloxy derivative these are replaced by weaker C–H···O hydrogen bonds. researchgate.net These interactions can occur between the hydrogen atoms of the methyl group, the aromatic ring, or the allyl group and the oxygen atoms of the lactone carbonyl or the ether linkage of neighboring molecules.

Computational Chemistry and Theoretical Studies on 7 Allyloxy 4 Methyl 2h Chromen 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. thenucleuspak.org.pk It is widely applied to coumarin (B35378) derivatives to predict their molecular properties with high accuracy. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional commonly employed for these types of calculations, often paired with a basis set like 6-311++G(d,p) to ensure reliable results. thenucleuspak.org.pk

Before analyzing its properties, the molecular structure of 7-(Allyloxy)-4-methyl-2H-chromen-2-one is optimized to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The result is a precise three-dimensional model of the molecule. From this optimized geometry, key structural parameters such as bond lengths and bond angles can be determined, providing a detailed picture of the molecule's architecture.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following values are representative examples based on DFT studies of similar coumarin structures and are intended for illustrative purposes.)

| Bond/Angle | Type | Predicted Value |

|---|---|---|

| C2=O1 | Bond Length | 1.205 Å |

| C4-C10 | Bond Length | 1.452 Å |

| C7-O8 | Bond Length | 1.365 Å |

| O8-C11 | Bond Length | 1.430 Å |

| C12=C13 | Bond Length | 1.335 Å |

| O1-C2-C3 | Bond Angle | 121.5° |

| C4-C3-C2 | Bond Angle | 119.8° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info A small energy gap suggests the molecule is more reactive and can be easily polarized.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative examples based on typical DFT results for coumarin derivatives.)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.462 |

| LUMO Energy | -2.571 |

DFT calculations are a reliable method for predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be determined. scm.com These predicted values are often in good agreement with experimental data and are invaluable for assigning signals in complex spectra and confirming molecular structures. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values calculated via DFT for illustrative purposes.)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H3 | 6.15 | C2 | 161.2 |

| H5 | 7.50 | C3 | 112.8 |

| H6 | 6.85 | C4 | 152.5 |

| H8 | 6.80 | C4a | 112.1 |

| Methyl H | 2.40 | C5 | 125.9 |

| Allyl H (CH₂) | 4.60 | C6 | 113.5 |

| Allyl H (CH) | 6.05 | C7 | 161.8 |

| Allyl H (vinyl) | 5.30, 5.45 | C8 | 101.9 |

| C8a | 155.3 | ||

| Methyl C | 18.7 | ||

| Allyl C (CH₂) | 69.5 | ||

| Allyl C (CH) | 132.4 |

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational technique used to visualize the charge distribution within a molecule. chemrxiv.org It creates a 3D map of the electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with other charged species, such as receptors or substrates. scispace.com

The MESP map uses a color scale to indicate different regions of electrostatic potential. researchgate.net

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the nucleophilic sites, prone to attack by electrophiles (electron-seeking species). For this compound, the most negative potential is typically concentrated around the carbonyl oxygen (O1) and the ether oxygen (O8) due to their lone pairs of electrons.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential. These are the electrophilic sites, susceptible to attack by nucleophiles (electron-rich species). Positive regions are generally found around the hydrogen atoms.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

By analyzing the MESP map, one can predict the molecule's reactive sites and understand its intermolecular interaction patterns, which is fundamental in medicinal chemistry and materials science. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent).

For this compound, MD simulations are particularly useful for studying the conformational flexibility of the allyloxy side chain. This chain is not rigid and can adopt various orientations relative to the coumarin core. Understanding its preferred conformations and the energy barriers between them is important, as the spatial arrangement of this group can significantly influence the molecule's ability to bind to a biological target. Conformational analysis helps identify the most stable and frequently occurring shapes of the molecule, providing a more complete understanding of its behavior in a dynamic, real-world system.

Docking Studies for Molecular Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule, or ligand, might bind to a protein target.

For the broader family of coumarins, to which this compound belongs, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. These studies often reveal that the planar structure of the coumarin ring system can fit into hydrophobic pockets of enzyme active sites. The specific substitutions on the coumarin ring then play a crucial role in forming more specific interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the active site.

While specific binding energy values and detailed interaction data for this compound are not available in the reviewed literature, a general understanding of coumarin-protein interactions can be inferred. The following table summarizes hypothetical interaction data based on common findings for similar coumarin derivatives.

Hypothetical Docking Interaction Data for this compound

| Target Enzyme | Potential Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 to -9.0 | Val523, Ala527, Ser353 | Hydrophobic, Hydrogen Bond |

| Monoamine Oxidase B (MAO-B) | -8.0 to -9.5 | Tyr435, Ile199, Cys172 | Pi-Alkyl, Hydrophobic |

| Acetylcholinesterase (AChE) | -7.0 to -8.5 | Trp84, Tyr334, Phe330 | Pi-Pi Stacking, Hydrophobic |

Detailed Research Findings

The research on coumarin derivatives suggests that their inhibitory activity is closely linked to their ability to bind effectively within the active site of their target enzymes. For instance, studies on other 7-substituted coumarins have shown that the nature of the substituent at this position significantly influences the binding affinity. Longer, more flexible chains can sometimes access deeper pockets within the active site, leading to stronger binding.

The 4-methyl group is also a common feature in many biologically active coumarins. It is believed to enhance the hydrophobic character of the molecule, which can be advantageous for binding to nonpolar regions of an enzyme's active site.

It is important to emphasize that without specific experimental or computational studies on this compound, any discussion of its molecular target interactions remains speculative and is based on the general behavior of the coumarin class of compounds. Further dedicated research, including molecular docking, molecular dynamics simulations, and experimental validation, is necessary to fully elucidate the specific molecular targets and binding interactions of this particular compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Allyloxy 4 Methyl 2h Chromen 2 One Derivatives

Correlation Between Substituent Effects and Biological Activities

The biological profile of 7-(allyloxy)-4-methyl-2H-chromen-2-one derivatives is highly dependent on the nature and position of substituents on the chromen-2-one core. The interplay between the allyloxy group at the 7-position, the methyl group at the 4-position, and other potential modifications dictates the molecule's interaction with biological targets.

The 7-allyloxy group is a critical determinant of biological activity. Modifications to this moiety, either by altering the allyl group itself or replacing it with other substituents, can lead to significant changes in efficacy and selectivity. The allyl group is a well-known constituent in many bioactive natural products and its presence can be crucial for anticancer activity and other therapeutic effects. researchgate.net

Research on related 7-hydroxycoumarin derivatives demonstrates the importance of the substituent at this position. For instance, in a series of 7-hydroxycoumarin derivatives tested for antifungal activity, there was a clear relationship between the size of the alkyl group introduced at the 7-position and fungicidal activity. mdpi.com While simple alkylation did not always enhance activity, the nature of the ether-linked group was shown to be pivotal.

Studies on coumarin (B35378) derivatives as monoamine oxidase (MAO) inhibitors have explored replacing the 7-allyloxy group with larger moieties, such as 7-metahalobenzyloxy groups. nih.gov This highlights a strategy where the 7-position is used as an anchor point for larger fragments designed to interact with specific regions of a target enzyme. Similarly, linking arylpiperazinyl groups to the 7-position via alkoxy chains of varying lengths has been investigated to develop 5-HT1A serotonin (B10506) receptor antagonists, showing that the length of the linker and the nature of the terminal aromatic group drastically affect receptor affinity and functional activity. mdpi.com These findings collectively indicate that the 7-position is a versatile site for modification, where changes in the size, lipophilicity, and electronic properties of the substituent can fine-tune the biological response.

Table 1: Influence of 7-Position Substituent on Biological Activity of Coumarin Derivatives

| Coumarin Scaffold | Substituent at 7-Position | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 7-Hydroxycoumarin | -OH, -O-allyl, -O-prenyl, -O-geranyl | Antifungal | Fungicidal activity is related to the size of the introduced alkyl group. | mdpi.com |

| 4-Substituted-2H-chromen-2-one | -O-CH2-Ar (metahalobenzyloxy) | MAO-B Inhibition | Large aromatic groups can be accommodated and are crucial for potent inhibition. | nih.gov |

| 8-Acetyl-4-methyl-2H-chromen-2-one | -O-(CH2)n-piperazinyl-Ar | 5-HT1A Receptor Antagonism | The length of the alkoxy linker (n=2 vs. n=5) significantly impacts antagonist activity. | mdpi.com |

The substituent at the 4-position of the coumarin ring plays a significant role in modulating biological activity, often through steric and electronic effects. In a study of 7-metahalobenzyloxy-2H-chromen-2-one derivatives as MAO-B inhibitors, the properties of the substituent at the 4-position were found to be a dominant factor. nih.gov A variety of substituents differing in steric, electrostatic, and lipophilic properties were examined, revealing that steric effects at this position were particularly critical for binding and inhibitory potency. nih.gov For example, derivatives with 4-hydroxyethyl, 4-chloroethyl, and 4-carboxamidoethyl groups showed high MAO-B inhibitory potency. nih.gov

The importance of an alkyl group at the C-4 position has been noted in other contexts as well. In the englerin series of natural products, it was proposed that the 4-alkyl group helps to enforce a specific conformation of an adjacent ester side chain, which is required for binding to its target protein. nih.gov While 4-desmethyl englerin A was significantly less active, 4-ethyl and 4-isopropyl analogues had comparable activity to the natural product, suggesting a tolerance for larger groups at this position. nih.gov

Table 2: Effect of 4-Position Substituents on MAO-B Inhibition

| Scaffold | 4-Position Substituent | MAO-B Inhibitory Potency (pIC50) | Reference |

|---|---|---|---|

| 7-Metahalobenzyloxy-2H-chromen-2-one | -CH2CH2OH (hydroxyethyl) | 8.13 | nih.gov |

| 7-Metahalobenzyloxy-2H-chromen-2-one | -CH2CH2Cl (chloroethyl) | 7.89 | nih.gov |

| 7-Metahalobenzyloxy-2H-chromen-2-one | -CH2CH2CONH2 (carboxamidoethyl) | 7.82 | nih.gov |

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, key pharmacophoric features can be deduced from SAR studies.

The essential components of the pharmacophore generally include:

The Coumarin Nucleus: This planar heterocyclic system serves as the core scaffold, providing the basic framework for orienting the substituents in three-dimensional space.

The 7-Oxygen Linkage: The ether oxygen at the 7-position often acts as a hydrogen bond acceptor, anchoring the molecule within the binding site of a target protein.

The Allyl Group: The allyl moiety is not merely a linker; its double bond can participate in π-π stacking or hydrophobic interactions. The allyl group itself is a feature in many natural and synthetic anticancer agents. researchgate.netresearchgate.net It can also influence the molecule's metabolic stability and pharmacokinetic profile. omicsonline.org

The 4-Methyl Group: As established in SAR studies, the substituent at the 4-position is crucial. Its size and shape can act as a steric determinant, either fitting into a specific hydrophobic pocket or orienting other parts of the molecule for optimal interaction. nih.gov

Computational studies have further refined this pharmacophoric model, highlighting the importance of the spatial arrangement of these features and the electrostatic potential around them.

Computational Approaches to SAR/SPR (e.g., QSAR, Molecular Modeling)

Computational chemistry provides powerful tools for understanding and predicting the activity of bioactive molecules. Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling have been instrumental in elucidating the SAR of coumarin derivatives.

A prominent example is the use of a Gaussian field-based 3D-QSAR model to study a large series of 7-metahalobenzyloxy-2H-chromen-2-one derivatives as MAO-B inhibitors. nih.gov This approach correlated the 3D molecular fields (steric and electrostatic) of the compounds with their biological activities. The resulting 3D-QSAR model successfully identified the dominant role of steric effects at the 4-position and guided the design of new, potent, and selective MAO-B inhibitors. nih.gov The robustness of the model was confirmed by the good agreement between the predicted and experimentally determined pIC50 values for newly designed compounds. nih.gov